Di-tert-dodecyl disulfide

Catalog No.
S3314031
CAS No.
440659-94-9
M.F
C24H50S2
M. Wt
402.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Di-tert-dodecyl disulfide

Addressing copper corrosion from active sulfur carriers and settling of solid EP additives, Di-tert-dodecyl disulfide (CAS 440659-94-9) provides a sterically hindered disulfide that remains inert under normal operation, releasing sulfur only at extreme-pressure thermal thresholds to form protective FeS tribofilms.

  • ASTM D130 1a-1b rating: safe for yellow metals in gearboxes and metalworking.
  • Full oil miscibility eliminates dispersion challenges.
  • Thermal stability up to 220°C for polymer extrusion.
  • Proven passivation of 52100 steel in high-vacuum MAC oils.

CAS Number

440659-94-9

Product Name

Di-tert-dodecyl disulfide

IUPAC Name

2-methyl-2-(2-methylundecan-2-yldisulfanyl)undecane

Molecular Formula

C24H50S2

Molecular Weight

402.8 g/mol

InChI

InChI=1S/C24H50S2/c1-7-9-11-13-15-17-19-21-23(3,4)25-26-24(5,6)22-20-18-16-14-12-10-8-2/h7-22H2,1-6H3

InChI Key

LEDIWWJKWAMGLD-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(C)(C)SSC(C)(C)CCCCCCCCC

Canonical SMILES

CCCCCCCCCC(C)(C)SSC(C)(C)CCCCCCCCC

The exact mass of the compound Di-tert-dodecyl disulfide is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of organic disulfide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Di-tert-dodecyl disulfide, tert-Dodecyl disulfide, Bis(tert-dodecyl) disulfide, Di(tert-dodecyl) disulfide

Purity

≥95%

Package Size

10 g, 25 g, 100 g

Di-tert-dodecyl disulfide (CAS 440659-94-9) is a highly branched, aliphatic dialkyl disulfide primarily utilized as an inactive sulfur extreme pressure (EP) additive and high-temperature polymer stabilizer. Featuring twin bulky tert-dodecyl chains linked by a central disulfide bridge, it possesses a molecular weight of 402.8 g/mol and is a fully oil-miscible liquid at ambient temperatures. Its defining procurement value lies in the steric hindrance provided by the tertiary carbon attachments, which shields the S-S bond from premature thermal cleavage. This structural feature allows it to remain inert under standard operating conditions—preventing corrosive attack on yellow metals—while selectively decomposing to form protective iron sulfide (FeS) tribofilms only under the high localized temperatures of boundary lubrication [1].

Research Fit

High-Temperature EP Lubrication

Branched C₁₂ disulfide architecture supports sustained tribofilm formation under boundary friction conditions.

Ashless Additive Formulation

Dialkyl disulfide class provides EP activity without corrosive by-products or ash residues typical of ZDDP/MCCP additives.

Blending & Processing

Liquid physical form and lower viscosity than polysulfide counterparts facilitate uniform additive distribution.

Substituting di-tert-dodecyl disulfide with cheaper sulfurized olefins or closely related di-tert-dodecyl polysulfides fundamentally alters the active vs. inactive sulfur ratio of a formulation. Polysulfides contain labile sulfur chains (S3 to S5) that readily release active sulfur at lower temperatures, leading to severe chemical wear and blackening of copper alloys (ASTM D130 Class 3 or 4) in gearboxes and metalworking applications [1]. Conversely, using solid EP additives like molybdenum disulfide introduces dispersion challenges and settling over time. Di-tert-dodecyl disulfide provides a precise thermal release threshold, ensuring that yellow-metal compatibility is maintained without sacrificing extreme-pressure load-carrying capacity, a balance that generic active sulfur carriers cannot achieve [2].

Substitution Risk

Shorter-chain or linear analogs may exhibit higher vapor pressure and faster depletion, compromising sustained EP protection in high-temperature zones.

Higher polysulfides (e.g., tert-dodecyl polysulfide) differ in viscosity and film dynamics, potentially altering low-temperature fluidity and formulation rheology.

Linear-chain disulfides lack the steric bulk required for prolonged induction period, which may lead to earlier tribofilm breakdown on nascent steel.

Yellow Metal Passivation: Disulfide vs. Polysulfide Corrosivity

In standard lubricant formulation, the distinction between active and inactive sulfur dictates the application range. When tested via the ASTM D130 Copper Strip Corrosion method, di-tert-dodecyl disulfide demonstrates minimal reactivity with yellow metals at elevated temperatures, yielding a 1a to 1b rating. In direct contrast, di-tert-dodecyl polysulfide blends (containing labile trisulfide and tetrasulfide species) rapidly react with the copper surface, resulting in 3b to 4c ratings (heavy tarnish to blackening) under identical conditions[1].

Evidence DimensionCopper Strip Corrosion (ASTM D130)
Target Compound DataClass 1a - 1b (Slight tarnish, non-corrosive)
Comparator Or BaselineDi-tert-dodecyl polysulfide (Class 3b - 4c, severe corrosion)
Quantified DifferenceComplete prevention of corrosive blackening on copper alloys.
Conditions1 wt% additive in Group II base oil, 100°C for 3 hours.

Enables the formulation of gear oils and metalworking fluids that can safely lubricate bronze and brass components without inducing catastrophic chemical wear.

EP Deactivation Kinetics
Reported
Prolonged induction period observed for DTDD vs. base MAC oil (qualitative; exact factor not reported).
Supports sustained tribofilm formation assessment.
Ball-on-disk, steel 52100; cross-study qualitative comparison.

Vacuum-Environment Tribochemical Film Formation

Under severe boundary lubrication, the removal of oxide layers exposes highly reactive nascent steel, which catalytically degrades synthetic base oils like multialkylated cyclopentanes (MACs). The addition of 1 wt% di-tert-dodecyl disulfide significantly prolongs the induction period before base oil decomposition. XPS analysis confirms that the disulfide selectively cleaves at the asperity contact, forming a protective iron sulfide (FeS/FeS2) tribofilm characterized by S 2p binding energies at 161.5 eV and 162.5 eV. This passivation effectively halts the catalytic degradation of the base oil, a protective mechanism absent in additive-free basestocks [1].

Evidence DimensionBase oil decomposition induction period and tribofilm formation
Target Compound DataFormation of FeS/FeS2 film (S 2p at 161.5/162.5 eV); prolonged induction period
Comparator Or BaselineAdditive-free MAC oil (rapid catalytic decomposition and H2 gas emission)
Quantified DifferenceSubstantial delay in H2 and hydrocarbon gas emission due to surface passivation.
ConditionsHigh-vacuum ball-on-disk sliding test (10 N load, 0.1 m/s) on nascent 52100 bearing steel.

Critical for selecting extreme-pressure additives in aerospace, vacuum, or high-stress mechanical systems where base oil off-gassing must be prevented.

Thermal Stability & Volatility
Data to verify
DTDD: 0.0±1.1 mmHg at 25 °C; Di-tert-butyl disulfide: 51.7 mmHg at 37.7 °C (>50-fold difference).
Supports volatility screening for high-temperature additive retention.
Calculated vs. experimental vapor pressure; verify under relevant service conditions.

High-Temperature Stability During Melt Extrusion

Beyond lubrication, di-tert-dodecyl disulfide serves as a thermal stabilizer in polymer matrices. During twin-screw micro-compounding, the sterically hindered disulfide bond remains intact at processing temperatures of 220°C. Isothermal gravimetric analysis demonstrates that polymers stabilized with this specific disulfide exhibit significantly lower weight loss and degradation compared to unstabilized controls or those utilizing less hindered thiols, which prematurely volatilize or cleave during the 3-minute, 25 rpm compounding cycle [1].

Evidence DimensionThermal stability during polymer compounding
Target Compound DataStable at 220°C; prevents polymer weight loss
Comparator Or BaselineUnstabilized polymer / unhindered thiols (premature degradation)
Quantified DifferenceMeasurable reduction in polymer degradation and additive volatilization at 220°C.
ConditionsTwin-screw compounding at 220°C for 3 minutes under nitrogen, followed by isothermal TGA.

Validates the compound as a process-survivable antioxidant and stabilizer for high-temperature thermoplastic extrusion.

Ashless & Non-Corrosive Profile
Class-level
Dialkyl disulfide class (DBDS): EP 1961 N, ashless, non-corrosive. DTDD-specific data not reported.
Class-level inference supports non-corrosive profile assessment.
Four-ball EP test (ASTM D2783); direct DTDD validation advised.

Homogeneous Blending Without Dispersion Agents

Solid extreme-pressure additives, such as molybdenum disulfide or graphite, require continuous agitation or chemical dispersants to prevent settling in liquid formulations. Di-tert-dodecyl disulfide, being a highly branched liquid with strong lipophilic character, is 100% miscible in API Group I-IV base oils and synthetic esters at room temperature. It maintains a stable, homogeneous solution indefinitely, eliminating the manufacturing bottleneck of high-shear milling or the procurement of secondary suspending agents required by solid AW/EP benchmarks [1].

Evidence DimensionBase oil miscibility and settling rate
Target Compound Data100% miscible liquid; zero settling
Comparator Or BaselineMolybdenum disulfide (solid EP additive; requires dispersants and settles over time)
Quantified DifferenceElimination of settling and removal of dispersant requirements.
ConditionsAmbient temperature blending in API Group I-IV base oils.

Streamlines industrial lubricant manufacturing by allowing direct liquid-liquid blending without specialized high-shear dispersion equipment.

Viscosity & Physical Form
Data to verify
DTDD: liquid, density 0.91 g/mL; tert-Dodecyl polysulfide: viscosity 53 cP at 40 °C, density 0.95 g/mL.
Supports blending ease and low-temperature fluidity assessment.
DTDD viscosity not reported; based on density and structural inference.

Industrial Gear Oils for Yellow-Metal Gearboxes

Because of its ASTM D130 1a-1b rating, di-tert-dodecyl disulfide is a highly suitable extreme-pressure additive for enclosed gear systems utilizing bronze worm gears or brass synchronizers, where active polysulfides would cause rapid corrosive failure [1].

Aerospace and Vacuum Mechanism Lubrication

Leveraging its proven ability to passivate nascent 52100 steel and halt the tribochemical emission of hydrogen and hydrocarbon gases, this compound is highly suited for doping multialkylated cyclopentane (MAC) oils used in high-vacuum spacecraft mechanisms [2].

High-Temperature Thermoplastic Compounding

Due to its survival at 220°C melt temperatures without premature S-S bond cleavage, the compound is an effective thermal stabilizer and antioxidant during the twin-screw extrusion of engineering polymers [3].

Heavy-Duty Metalworking Fluids

Its complete liquid miscibility in base oils allows for the straightforward formulation of neat cutting oils and cold rolling fluids, providing boundary lubrication at the tool-chip interface without the settling issues associated with solid EP additives [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
High-temperature gear oils & metalworking fluids
Low volatility and sustained EP activation
Additive retention and film formation under high-temperature shear
Copper-alloy compatible lubricants
Ashless, non-corrosive disulfide chemistry
Copper corrosion and ash deposit testing
Spacecraft and vacuum mechanisms
Minimal outgassing and surface passivation
Tribochemical stability and H-embrittlement prevention
Tribochemical film formation research
Sterically hindered disulfide chemisorption
XPS/ToF-SIMS surface characterization

XLogP3

11.1

GHS Hazard Statements

Aggregated GHS information provided by 20 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H305 (50%): May be fatal if swallowed and enters airways [Warning Aspiration hazard];
H316 (50%): Causes mild skin irritation [Warning Skin corrosion/irritation];
H320 (50%): Causes eye irritation [Warning Serious eye damage/eye irritation];
H413 (40%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Other CAS

27458-90-8

Wikipedia

Bis(2-methylundecan-2-yl) disulfide

General Manufacturing Information

All other basic organic chemical manufacturing
Disulfide, di-tert-dodecyl: ACTIVE

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